molecular formula C7H12N2O B1296622 (1-Propyl-1H-imidazol-2-yl)methanol CAS No. 143886-50-4

(1-Propyl-1H-imidazol-2-yl)methanol

Cat. No.: B1296622
CAS No.: 143886-50-4
M. Wt: 140.18 g/mol
InChI Key: GMYMEKBDZLQAAN-UHFFFAOYSA-N
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Description

(1-Propyl-1H-imidazol-2-yl)methanol is an organic compound with the molecular formula C7H12N2O. It belongs to the class of imidazole derivatives, which are known for their diverse biological and chemical properties. This compound features a propyl group attached to the nitrogen atom of the imidazole ring and a hydroxymethyl group at the second position of the ring. The presence of both the imidazole ring and the hydroxymethyl group makes this compound a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Propyl-1H-imidazol-2-yl)methanol typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-propylimidazole with formaldehyde under basic conditions to introduce the hydroxymethyl group at the second position of the imidazole ring. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is usually purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (1-Propyl-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: (1-Propyl-1H-imidazol-2-yl)formaldehyde or (1-Propyl-1H-imidazol-2-yl)carboxylic acid.

    Reduction: this compound or (1-Propyl-1H-imidazol-2-yl)methylamine.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Propyl-1H-imidazol-2-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex imidazole derivatives and other heterocyclic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of (1-Propyl-1H-imidazol-2-yl)methanol depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The imidazole ring can interact with metal ions or other active site residues, influencing the overall activity of the target molecule. The hydroxymethyl group can also participate in hydrogen bonding or other interactions, further affecting the compound’s activity.

Comparison with Similar Compounds

    (1-Methyl-1H-imidazol-2-yl)methanol: Similar structure but with a methyl group instead of a propyl group.

    (1-Ethyl-1H-imidazol-2-yl)methanol: Similar structure but with an ethyl group instead of a propyl group.

    (1-Butyl-1H-imidazol-2-yl)methanol: Similar structure but with a butyl group instead of a propyl group.

Uniqueness: (1-Propyl-1H-imidazol-2-yl)methanol is unique due to the presence of the propyl group, which can influence its solubility, reactivity, and overall chemical properties. The propyl group provides a balance between hydrophobicity and hydrophilicity, making the compound versatile for various applications in both aqueous and organic environments.

Properties

IUPAC Name

(1-propylimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-2-4-9-5-3-8-7(9)6-10/h3,5,10H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYMEKBDZLQAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CN=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339623
Record name 1H-Imidazole-2-methanol, 1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143886-50-4
Record name 1H-Imidazole-2-methanol, 1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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